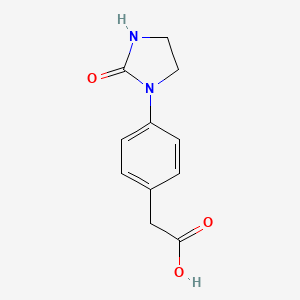

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol It is characterized by the presence of an imidazolidinone ring attached to a phenylacetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazolidinone ring . The reaction conditions often include the use of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phenyl ring and the imidazolidinone ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or imidazolidinone rings.

Applications De Recherche Scientifique

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The phenylacetic acid moiety may also play a role in binding to target proteins, influencing their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)butanoic acid: Contains a butanoic acid moiety.

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)pentanoic acid: Contains a pentanoic acid moiety.

Uniqueness

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is unique due to its specific combination of the imidazolidinone ring and the phenylacetic acid moiety

Activité Biologique

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study reported that substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), related to this compound, showed nanomolar antiproliferative effects against multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were consistently in the nanomolar range, demonstrating their potency as anticancer agents .

Table 1: Antiproliferative Activity of PIB-SOs

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 36 | HT-29 | 50 |

| PIB-SO 44 | M21 | 75 |

| PIB-SO 45 | MCF7 | 100 |

The mechanism by which this compound exerts its effects involves the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This action is similar to that of combretastatin A-4, a well-known microtubule destabilizer .

Table 2: Effects on Cell Cycle Progression

| Compound | Cell Cycle Phase Arrested | Mechanism |

|---|---|---|

| PIB-SO 36 | G2/M | Microtubule disruption |

| PIB-SO 44 | G2/M | Microtubule disruption |

| PIB-SO 45 | G2/M | Microtubule disruption |

Structure-Activity Relationships (SAR)

The biological evaluation of various derivatives has led to insights into the structure-activity relationships of these compounds. The presence of the imidazolidinone moiety and specific substitutions on the phenyl ring significantly influence their antiproliferative potency. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been utilized to establish quantitative relationships between chemical structure and biological activity .

Key Findings:

- Substituent Effects : Different substituents on the phenyl ring can enhance or diminish activity, indicating that electronic and steric properties are critical.

- Imidazolidinone Role : The imidazolidinone core is essential for maintaining biological activity, providing a scaffold for interaction with target proteins.

Case Studies

Several case studies have highlighted the effectiveness of these compounds in preclinical models:

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays demonstrated that PIB-SOs not only inhibited tumor growth but also exhibited low toxicity to embryonic tissues, making them promising candidates for further development as anticancer agents .

- Cellular Imaging Studies : Immunofluorescence techniques were employed to visualize the effects of these compounds on cellular microtubules, confirming their role in cytoskeletal disruption .

Propriétés

IUPAC Name |

2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)7-8-1-3-9(4-2-8)13-6-5-12-11(13)16/h1-4H,5-7H2,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUIBPUGJQBOSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631057 |

Source

|

| Record name | [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492445-92-8 |

Source

|

| Record name | [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.